4,4'-Diamino-2,2'-stilbenedisulfonic acid chemical properties and structure
4,4'-Diamino-2,2'-stilbenedisulfonic acid chemical properties and structure
An In-Depth Technical Guide to 4,4'-Diamino-2,2'-stilbenedisulfonic Acid: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical properties, molecular structure, synthesis protocols, and diverse applications of DASA, grounding all information in established scientific literature.
Introduction and Core Compound Profile
4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS No. 81-11-8), also known by synonyms such as Amsonic acid and Flavonic acid, is a stilbene derivative of significant industrial importance.[1] Structurally, it is characterized by a trans-stilbene backbone functionalized with two amino groups and two sulfonic acid groups.[2] This unique arrangement of electron-donating amino groups and electron-withdrawing, water-solubilizing sulfonic acid groups dictates its chemical behavior and utility.
Primarily, DASA is a cornerstone intermediate in the synthesis of fluorescent whitening agents (FWAs), also known as optical brighteners, and a variety of direct dyes.[3][4] Its ability to be chemically modified, particularly at the amino groups, allows for the creation of a vast array of derivatives with tailored properties for applications in the textile, paper, and detergent industries.[5] More recently, its inherent fluorescence and chemical reactivity have led to explorations in advanced applications, including the development of chemical sensors and novel materials.[6][7]
Molecular Structure and Elucidation
The structural integrity of DASA is fundamental to its function. The molecule's planarity and conjugated π-electron system are responsible for its characteristic spectroscopic properties.
Chemical Structure
The IUPAC name for DASA is 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid.[8] The molecule consists of a central ethylene bridge connecting two phenyl rings, each substituted with an amino group and a sulfonic acid group.
Caption: 2D Chemical Structure of 4,4'-Diamino-2,2'-stilbenedisulfonic acid.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of DASA is essential for its handling, formulation, and application development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [9] |
| Molecular Weight | 370.40 g/mol | [9] |
| Appearance | Light yellow to cream-colored crystalline powder or needles | [3][10] |
| Melting Point | >300 °C | [11] |
| Water Solubility | <0.1 g/100 mL at 23 °C | [10] |
| pKa | -1.58 ± 0.50 (Predicted) | [11] |
| LogP | -1.7 to -1.42 at 25 °C | [3] |
| Vapor Pressure | 1.3 hPa at 25 °C | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for the identification and quality control of DASA.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated trans-stilbene structure of DASA results in a strong ultraviolet absorption band around 340 nm, which is attributed to a π→π* electronic transition.[12] This absorption of UV radiation is the fundamental first step in its role as a fluorescent whitening agent.
Fluorescence Spectroscopy
Upon excitation with UV light (e.g., at its absorption maximum of ~340 nm), DASA exhibits fluorescence, re-emitting the absorbed energy as visible light. The emission maximum is typically observed in the blue region of the spectrum, around 420 nm.[12]
Infrared (IR) Spectroscopy
The FT-IR spectrum of DASA displays characteristic absorption bands that confirm its key functional groups. Intense S=O stretching vibrations for the sulfonic acid groups are typically observed at approximately 1088 cm⁻¹ and 1185 cm⁻¹. The amine functionalities present characteristic N-H bending modes in the range of 1502-1573 cm⁻¹.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectral assignments can vary with the solvent and pH, the ¹H and ¹³C NMR spectra provide a definitive fingerprint of the DASA molecule.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the two phenyl rings and the vinylic protons of the central ethylene bridge. The chemical shifts of the aromatic protons are influenced by the positions of the amino and sulfonic acid groups.
-
¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for the different carbon atoms in the aromatic rings and the vinyl carbons.[8][14][15]
Synthesis and Purification
The industrial production of DASA is primarily achieved through the reduction of its dinitro precursor, 4,4'-dinitro-2,2'-stilbenedisulfonic acid.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of DASA.
Experimental Protocol: Catalytic Hydrogenation
This method offers a high-yield and high-purity route to DASA.[16]
Causality: Catalytic hydrogenation is preferred over reduction with iron in many modern processes because it avoids the formation of large amounts of iron sludge, which simplifies product purification and waste disposal. Cobalt catalysts, such as Raney cobalt, have been found to be particularly effective for the selective reduction of the nitro groups without affecting the carbon-carbon double bond of the stilbene backbone.[16]
Methodology:
-
Preparation: In a suitable high-pressure reactor, dissolve an alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid in deionized water.
-
Catalyst Addition: Add a catalytic amount of Raney cobalt to the solution.
-
pH Adjustment: Adjust the pH of the aqueous medium to between 6.0 and 8.5. This pH range is critical for the selectivity of the reduction.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5-150 bars and heat the mixture to a temperature between 70°C and 180°C. Maintain these conditions with vigorous stirring until hydrogen uptake ceases.
-
Work-up: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4,4'-diamino-2,2'-stilbenedisulfonic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent if necessary. The reported yield for this process is over 95%.[16]
Key Applications and Mechanisms
The primary utility of DASA stems from its role as a versatile chemical intermediate.
Fluorescent Whitening Agents (FWAs)
DASA is the foundational building block for a large class of FWAs used in detergents, textiles, and paper manufacturing.[17]
Mechanism of Action: FWAs function by absorbing invisible ultraviolet (UV) light (typically in the 340-370 nm range) and re-emitting it as visible blue light (in the 420-470 nm range) through fluorescence.[17] This emitted blue light counteracts the natural yellowish cast of many materials, resulting in a brighter, whiter appearance.
Caption: Photophysical mechanism of a stilbene-based fluorescent whitening agent.
The amino groups of DASA are typically reacted with cyanuric chloride and subsequently with various amines to produce complex FWA molecules with improved substantivity to different substrates like cotton or cellulose.
Dye Synthesis
The two primary amino groups on the DASA molecule can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of disazo direct dyes.[14] The sulfonic acid groups enhance the water solubility of these dyes, making them suitable for dyeing cellulosic fibers.
Emerging Research Areas
Recent studies have explored the use of DASA in new technological domains:
-
Heavy Metal Ion Detection: The fluorescence of DASA can be quenched or enhanced in the presence of specific heavy metal ions, making it a candidate for the development of selective fluorescent sensors.[6]
-
Pharmacological Research: DASA has been investigated for its potential biological activities, including anticancer and enzyme inhibition properties.[6][7]
Safety and Handling
DASA is considered to have low toxicity. Carcinogenicity studies conducted by the National Toxicology Program (NTP) in rats and mice showed no evidence of a carcinogenic effect.[18] It is not irritating to the skin or eyes in standard tests.[3] However, as with all chemical powders, it is recommended to handle DASA in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation and direct contact.[1] Environmentally, DASA is presumed to be of low risk, with a Predicted No-Effect Concentration (PNEC) of 0.32 mg/L.[3]
Conclusion
4,4'-Diamino-2,2'-stilbenedisulfonic acid is a molecule of significant industrial value, underpinned by its unique chemical structure and photophysical properties. Its role as a critical intermediate for fluorescent whitening agents and dyes is well-established, and ongoing research continues to uncover new potential in sensing and pharmacology. This guide has provided a detailed technical overview of its properties, structure, synthesis, and applications to serve as a foundational resource for scientific and industrial professionals.
References
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